molecular formula C15H21ClN2O3 B1310627 Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate CAS No. 486439-08-1

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate

Cat. No.: B1310627
CAS No.: 486439-08-1
M. Wt: 312.79 g/mol
InChI Key: VFBWFDKKLOJBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a 3-chlorophenyl group attached via a hydroxyethyl linker. This structure is pivotal in medicinal chemistry, often serving as an intermediate for receptor-targeted molecules, particularly G protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name

ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10,14,19H,2,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBWFDKKLOJBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455572
Record name Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486439-08-1
Record name Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate typically involves the reaction of 3-chlorophenylacetic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-[2-(4-(Methylsulfonyl)Phenyl)-2-Hydroxyethyl]Piperazine-1-Carboxylate
  • Key Difference : The 3-chlorophenyl group is replaced with a 4-methylsulfonylphenyl group.
  • This modification may improve metabolic stability but reduce lipophilicity compared to the chloro substituent .
Ethyl 4-(4-Amino-2-Chlorophenyl)Piperazine-1-Carboxylate
  • Key Difference: A para-amino group is introduced alongside the 2-chloro substituent.
  • However, the amino group may also increase susceptibility to oxidation, reducing in vivo stability .

Linker Modifications

Ethyl 4-[2-(3-Chlorophenyl)-2-Oxoethyl]Piperazine-1-Carboxylate
  • Key Difference : The hydroxyethyl linker is replaced with a ketone (oxo) group.
  • Impact : The absence of a hydroxyl reduces hydrogen-bonding capacity, likely decreasing solubility. The ketone may enhance π-stacking interactions with aromatic residues in hydrophobic binding pockets .
Ethyl 4-[N-(4-Chloro-2-Methylphenyl)-N-(Methylsulfonyl)Glycyl]Piperazine-1-Carboxylate
  • Key Difference : A glycyl (acetyl) linker with a sulfonamide group replaces the hydroxyethyl chain.
  • However, the bulkier structure may limit membrane permeability .

Heterocyclic and Fluorinated Derivatives

Ethyl 4-[2-([5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl)Acetyl]Piperazine-1-Carboxylate
  • Key Difference : Incorporates an oxadiazole-thioether moiety.
  • Impact : The oxadiazole ring enhances metabolic resistance and may confer antimicrobial or antiviral activity. The thioether linker increases lipophilicity, favoring blood-brain barrier penetration .
Ethyl 4-[3-(1,1,2,2-Tetrafluoroethoxy)Benzoyl]Piperazine-1-Carboxylate
  • Key Difference : A tetrafluoroethoxy group replaces the chlorophenyl ring.
  • Impact : Fluorination improves bioavailability and resistance to cytochrome P450 metabolism. The benzoyl group may enhance binding to hydrophobic pockets in enzymes .

Structural and Physicochemical Data Comparison

Compound Name Aromatic Substituent Linker Type logP* Solubility (mg/mL) Notable Bioactivity
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate 3-Cl Hydroxyethyl 2.8 0.45 GPCR modulation
Ethyl 4-[2-(4-(methylsulfonyl)phenyl)-2-hydroxyethyl]piperazine-1-carboxylate 4-SO₂Me Hydroxyethyl 1.5 1.20 Enzyme inhibition
Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate 3-Cl Ketone 3.2 0.12 Anticancer (in vitro)
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-NH₂, 2-Cl Direct attachment 2.0 0.80 Serotonin receptor ligand

*Predicted using QikProp (BIOVIA).

Biological Activity

Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate (CAS Number: 486439-08-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₂₁ClN₂O₃
  • Molecular Weight : 312.79 g/mol
  • Purity : ≥95%
  • Melting Point : 51–53 °C

Pharmacological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds, including this compound, show promising antitumor effects. The compound has been evaluated for its inhibitory activity against various cancer cell lines, demonstrating potential as a lead compound in anticancer drug development.

2. Neuropharmacological Effects

The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. It has shown potential as a selective D3 receptor agonist, which may have implications for treating neurodegenerative diseases and psychiatric disorders .

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine core and substituents on the aromatic ring can significantly influence its pharmacological profile.

ModificationEffect on Activity
Substitution on the piperazine nitrogenAlters receptor binding affinity
Variations in the chlorophenyl groupImpacts antitumor efficacy
Hydroxylethyl group modificationsEnhances solubility and bioavailability

Case Study 1: Antitumor Efficacy

In a study involving various piperazine derivatives, this compound was found to inhibit cell proliferation in human breast cancer cell lines with an IC50 value of approximately 25 μM. This suggests that structural modifications can enhance its antitumor potency.

Case Study 2: Neuropharmacological Assessment

Research assessing the compound's effect on D3 receptor activity revealed that it promotes β-arrestin recruitment and G protein activation, indicating its potential as a therapeutic agent for Parkinson's disease and other dopaminergic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.